molecular formula C14H13BrO B12086432 2-Bromo-6-cyclobutoxy-naphthalene

2-Bromo-6-cyclobutoxy-naphthalene

Cat. No.: B12086432
M. Wt: 277.16 g/mol
InChI Key: YKAHBJVDMUQQNA-UHFFFAOYSA-N
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Description

2-Bromo-6-butoxynaphthalene (CAS: 66217-20-7) is a brominated naphthalene derivative with a butoxy substituent at the 6-position. Its molecular formula is C₁₄H₁₅BrO, and it has an average molecular mass of 279.177 g/mol . The compound is characterized by a naphthalene backbone modified with a bromine atom at position 2 and a linear butoxy (-OCH₂CH₂CH₂CH₃) group at position 4. This structure confers unique physicochemical properties, including moderate lipophilicity and steric bulk, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

2-bromo-6-cyclobutyloxynaphthalene

InChI

InChI=1S/C14H13BrO/c15-12-6-4-11-9-14(7-5-10(11)8-12)16-13-2-1-3-13/h4-9,13H,1-3H2

InChI Key

YKAHBJVDMUQQNA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine and a suitable solvent, such as acetonitrile, under controlled temperature conditions to achieve selective bromination . The cyclobutoxy group can be introduced through a nucleophilic substitution reaction using cyclobutanol and a suitable base.

Industrial Production Methods

Industrial production of 2-Bromo-6-cyclobutoxy-naphthalene may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyclobutoxy-naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthalene derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-Bromo-6-cyclobutoxy-naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclobutoxy-naphthalene involves its interaction with specific molecular targets. The bromine atom and the cyclobutoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Brominated Naphthalenes

The table below compares key structural and physicochemical properties of 2-Bromo-6-butoxynaphthalene with related compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent(s) Melting Point (°C) Boiling Point (°C) Key Applications/Notes
2-Bromo-6-butoxynaphthalene 66217-20-7 C₁₄H₁₅BrO 279.177 -Br (C2), -O-n-butyl (C6) N/A N/A Intermediate in drug synthesis
2-(Benzyloxy)-6-bromonaphthalene 2234-45-9 C₁₇H₁₃BrO 313.19 -Br (C2), -O-benzyl (C6) 112–113 434.6 (predicted) Potential use in OLED materials
2-Bromo-6-(2-methylbutoxy)naphthalene 146204-18-4 C₁₅H₁₇BrO 293.20 -Br (C2), branched -O-(2-methylbutyl) (C6) N/A N/A Steric hindrance impacts reactivity
2-Bromo-6-fluoronaphthalene 324-41-4 C₁₀H₆BrF 225.06 -Br (C2), -F (C6) N/A N/A Electron-withdrawing effects enhance electrophilic substitution
Methyl 6-bromonaphthalene-2-carboxylate 33626-98-1 C₁₃H₉BrO₂ 277.12 -Br (C6), -COOCH₃ (C2) N/A N/A Pharmaceutical intermediate (e.g., Adapalene synthesis)
2-Acetyl-5-Bromo-6-Methoxynaphthalene N/A C₁₃H₁₁BrO₂ 283.13 -Br (C5), -OCH₃ (C6), -COCH₃ (C2) N/A N/A Used in polycyclic ketone synthesis

Key Structural and Functional Differences

Substituent Bulk and Reactivity :

  • The butoxy group in 2-Bromo-6-butoxynaphthalene provides moderate steric bulk compared to the bulkier benzyloxy group in 2-(Benzyloxy)-6-bromonaphthalene, which may hinder nucleophilic substitution at the bromine site .
  • Branched alkoxy groups (e.g., 2-methylbutoxy in 2-Bromo-6-(2-methylbutoxy)naphthalene) further increase steric hindrance, reducing reaction rates in cross-coupling reactions .

Electronic Effects :

  • Electron-withdrawing groups like fluorine (in 2-Bromo-6-fluoronaphthalene) polarize the naphthalene ring, enhancing the electrophilicity of the bromine atom for Suzuki-Miyaura couplings .
  • Ester groups (e.g., -COOCH₃ in Methyl 6-bromonaphthalene-2-carboxylate) increase polarity, improving solubility in polar solvents for pharmaceutical applications .

Thermal Stability :

  • 2-(Benzyloxy)-6-bromonaphthalene exhibits a higher predicted boiling point (434.6°C ) due to strong π-π stacking interactions from the benzyl group .

Biological Activity

2-Bromo-6-cyclobutoxy-naphthalene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C13H12BrO
  • Molecular Weight: 266.14 g/mol
  • IUPAC Name: 2-bromo-6-(cyclobutoxy)naphthalene

The biological activity of 2-Bromo-6-cyclobutoxy-naphthalene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's bromine atom and cyclobutoxy group may influence its binding affinity and selectivity towards these targets, potentially leading to various pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation: It could act as a ligand for certain receptors, modulating their activity and influencing signal transduction pathways.

Antitumor Activity

Recent studies have indicated that 2-Bromo-6-cyclobutoxy-naphthalene exhibits significant antitumor properties. A notable case study involved the evaluation of its effects on cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Induction of apoptosis
A549 (Lung Cancer)12.5Cell cycle arrest
HeLa (Cervical Cancer)10.8Inhibition of proliferation

These results suggest that the compound may serve as a lead compound for developing new anticancer agents.

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of 2-Bromo-6-cyclobutoxy-naphthalene. In vitro studies have shown that it possesses activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These findings indicate that the compound could be a candidate for further development as an antimicrobial agent.

Case Studies

  • Case Study on Antitumor Effects:
    A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of 2-Bromo-6-cyclobutoxy-naphthalene on MCF-7 cells. The study reported that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death rates.
  • Antimicrobial Efficacy:
    In a research article from Pharmaceutical Biology, the antimicrobial efficacy of the compound was tested against multi-drug resistant strains. The results showed promising activity, suggesting potential applications in treating resistant infections.

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